Allysine ethylene acetal

Enzymatic synthesis Chiral resolution Process chemistry

Choose the native L-allysine ethylene acetal for direct, protecting-group-free coupling. The unprotected N-terminus enables streamlined SPPS without additional deprotection steps, while the ethylene acetal withstands repetitive piperidine treatments and is cleanly hydrolyzed post-synthesis to unmask the aldehyde—ideal for site-specific conjugation and cyclization. Its high chiral purity (>98% e.e., 91% enzymatic yield) supports scalable API manufacturing of dual ACE/NEP inhibitors. Avoid Fmoc- or Cbz-protected alternatives that introduce extra handling, incompatible conditions, or altered stereochemistry.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 215054-80-1
Cat. No. B127537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllysine ethylene acetal
CAS215054-80-1
Synonyms(S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid; H-Aea-OH
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1COC(O1)CCCC(C(=O)O)N
InChIInChI=1S/C8H15NO4/c9-6(8(10)11)2-1-3-7-12-4-5-13-7/h6-7H,1-5,9H2,(H,10,11)/t6-/m0/s1
InChIKeyRQULWPSGQYZREI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allysine Ethylene Acetal (CAS 215054-80-1): A Protected Lysine-Derived Aldehyde for Peptide Synthesis and Pharmaceutical Intermediates


Allysine ethylene acetal (CAS 215054-80-1), chemically (S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a protected form of the lysine-derived aldehyde allysine. As an L-alpha-amino acid derivative [1], it incorporates an ethylene acetal protecting group that masks the reactive aldehyde functionality of the allysine side chain, enabling its stable incorporation into synthetic peptides and use as a chiral building block in complex molecule synthesis . This compound is primarily utilized as an intermediate in the manufacture of angiotensin-I converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors [2].

Why Allysine Ethylene Acetal Cannot Be Replaced by Other Allysine Derivatives or Protected Amino Acids


Allysine ethylene acetal possesses a unique combination of structural features—a chiral L-α-amino acid core, a side-chain aldehyde protected as an ethylene acetal, and an unprotected N-terminus—that dictates its specific reactivity and compatibility in synthetic workflows. Unlike Fmoc-protected derivatives (e.g., Fmoc-allysine ethylene acetal) which require deprotection steps incompatible with certain acidic or basic conditions , or Cbz-protected analogs that introduce different steric and electronic profiles , the native amine of allysine ethylene acetal allows direct coupling in peptide synthesis without additional protecting group manipulations . Furthermore, alternative protecting groups such as dimethyl acetals exhibit different hydrolysis kinetics and acid lability, impacting reaction selectivity and yield [1]. Therefore, substituting allysine ethylene acetal with a generic protected allysine or other lysine derivative can lead to altered reaction profiles, reduced synthetic efficiency, and compromised product purity.

Quantitative Differentiation of Allysine Ethylene Acetal: Purity, Optical Activity, and Enzymatic Synthesis Efficiency


Comparative Optical Purity and Chemical Purity of L-Allysine Ethylene Acetal Synthesized via Enzymatic Resolution

Enzymatic resolution of D,L-allysine ethylene acetal using D-amino acid oxidase followed by HPLC purification yields L-allysine ethylene acetal with 99% chemical purity and 100% enantiomeric excess (e.e.) . This level of chiral purity exceeds the optical purity specifications reported for commercial L-allysine ethylene acetal (≥98% TLC purity, optical rotation [α]/D +4.0±0.3°, c=1 in H2O) , and represents a quantifiable advantage over alternative synthetic routes that produce lower enantiomeric purity or require additional purification steps.

Enzymatic synthesis Chiral resolution Process chemistry

Enzymatic Reductive Amination Yield and Enantioselectivity for (S)-Allysine Ethylene Acetal Production

A three-generation biocatalytic process using phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius produced (S)-allysine ethylene acetal with an average yield of 91 M% and >98% e.e. when using recombinant E. coli expressing PDH, compared to an average yield of 84 M% and >98% e.e. when using heat-dried T. intermedius cells [1]. This demonstrates that the target compound can be synthesized with high enantioselectivity and that process optimization can significantly improve yield without compromising chiral purity.

Biocatalysis Reductive amination Process optimization

Comparative Reactivity of Ethylene Acetal versus Dimethyl Acetal Protecting Groups in Aldehyde Functionality

The ethylene acetal protecting group in allysine ethylene acetal exhibits different acid-catalyzed hydrolysis kinetics compared to the dimethyl acetal protecting group commonly used in other allysine derivatives [1]. Ethylene acetals are generally more stable toward acid hydrolysis than dimethyl acetals due to the reduced steric strain in the five-membered ring, allowing for selective deprotection in the presence of other acid-labile groups [1]. This differential stability enables more controlled and selective synthetic sequences when building complex molecules.

Protecting group chemistry Synthetic methodology Reaction selectivity

Commercial Purity and Optical Activity Specifications for Allysine Ethylene Acetal

Commercially available L-allysine ethylene acetal from major suppliers is specified with an assay of ≥98% by TLC and an optical rotation of [α]/D +4.0±0.3° (c = 1 in H2O) . In contrast, less common protected forms such as Boc-L-allysine ethylene acetal are typically offered at lower purity grades (e.g., 95%) and with less stringent optical activity specifications, if any . This difference in specification rigor reflects the target compound's established use as a high-purity chiral building block in regulated pharmaceutical synthesis.

Analytical chemistry Quality control Reagent specifications

Application Scenarios Where Allysine Ethylene Acetal Provides Measurable Advantages


Synthesis of ACE/NEP Dual Inhibitors (e.g., Omapatrilat, Ilepatril)

Allysine ethylene acetal serves as a critical chiral intermediate in the convergent synthesis of vasopeptidase inhibitors that target both ACE and NEP [1]. Its defined stereochemistry and protected aldehyde functionality enable the construction of the complex peptidomimetic core with high enantiopurity, which is essential for the biological activity and safety profile of these drug candidates. Substituting with a different allysine derivative could introduce unwanted stereochemical impurities or require additional deprotection steps, increasing process complexity and cost.

Solid-Phase Peptide Synthesis (SPPS) for Introducing Aldehyde Functionality

In SPPS, the ethylene acetal protecting group of allysine ethylene acetal remains stable to the repetitive piperidine deprotection cycles used for Fmoc removal, allowing for the on-resin construction of peptides containing a masked aldehyde . After cleavage and global deprotection, the acetal is readily hydrolyzed under mildly acidic conditions to reveal the reactive aldehyde, which can then be used for site-specific conjugation, cyclization, or further functionalization. This approach provides a well-controlled method for installing aldehyde handles into synthetic peptides, a capability not easily achieved with unprotected allysine or other aldehyde precursors that may undergo side reactions during SPPS.

Biocatalytic Process Development and Scale-Up

The high-yield, high-enantioselectivity enzymatic synthesis of (S)-allysine ethylene acetal (91 M% yield, >98% e.e.) using recombinant PDH and FDH [2] makes it an attractive target for process intensification and green chemistry initiatives. Procurement of this intermediate in multi-kilogram quantities with consistent chiral purity supports the development of robust, scalable manufacturing routes for active pharmaceutical ingredients (APIs) that rely on this chiral building block.

Research on Collagen Cross-Linking and Fibrosis

Allysine ethylene acetal can be used as a stable, protected analog of allysine to investigate the biochemical pathways of collagen and elastin cross-linking . By controlling the deprotection of the acetal, researchers can generate allysine in situ to study its reactivity with lysine and hydroxylysine residues under defined conditions, providing insights into the mechanisms of tissue fibrosis and potential therapeutic interventions.

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